molecular formula C21H22N4O2S B11962222 1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B11962222
M. Wt: 394.5 g/mol
InChI Key: AVFVJGRWUWEPSS-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic small molecule characterized by a pyrrolo[2,3-b]quinoxaline core substituted with a butyl group at the N1 position and a 4-methylbenzenesulfonyl (tosyl) group at the C3 position. Its structural complexity and sulfonyl functionality contribute to its unique physicochemical properties and binding interactions with biological targets.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-butyl-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C21H22N4O2S/c1-3-4-13-25-20(22)19(28(26,27)15-11-9-14(2)10-12-15)18-21(25)24-17-8-6-5-7-16(17)23-18/h5-12H,3-4,13,22H2,1-2H3

InChI Key

AVFVJGRWUWEPSS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . Subsequent functionalization steps introduce the butyl and 4-methylbenzenesulfonyl groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent at N1 Substituent at C3 Molecular Formula Molecular Weight Key Features
1-Butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Butyl 4-Methylbenzenesulfonyl C₂₂H₂₄N₄O₂S 432.52 High lipophilicity (butyl chain)
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 2-(4-Fluorophenyl)ethyl Phenylsulfonyl C₂₄H₁₉FN₄O₂S 446.50 Enhanced aromaticity (fluorophenyl)
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 4-Fluorophenyl Phenylsulfonyl C₂₂H₁₅FN₄O₂S 418.44 Dual activity (SIRT1/JAK3)
3-(4-Methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine Oxolane-2-ylmethyl (tetrahydrofuran) 4-Methylbenzenesulfonyl C₂₃H₂₄N₄O₃S 460.53 Polar oxolane group

Key Observations:

  • Electronic Effects: The 4-methylbenzenesulfonyl group (tosyl) in the target compound provides electron-withdrawing properties, which may stabilize interactions with hydrophobic enzyme pockets. In contrast, unsubstituted phenylsulfonyl groups in analogs lack this methyl group, altering binding specificity .
  • Bioavailability: The oxolane-substituted analog exhibits improved solubility due to its oxygen-containing heterocycle, a feature absent in the butyl-substituted compound.

Biological Activity

1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, a complex organic compound, belongs to the class of pyrroloquinoxalines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and other therapeutic areas. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C27H26N4O4S2, with a molecular weight of 534.7 g/mol. The IUPAC name is N-[1-butyl-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-yl]benzenesulfonamide. Its structure features a pyrrolo[2,3-b]quinoxaline core functionalized with various groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC27H26N4O4S2
Molecular Weight534.7 g/mol
IUPAC NameN-[1-butyl-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-yl]benzenesulfonamide
InChI KeyGCZZEBZXVDWJBN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes and receptors, leading to effects such as:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells through various signaling pathways.
  • Enzyme Inhibition : Specifically, it has been investigated for its potential as an inhibitor of SGK-1 kinase, which is implicated in several diseases including cancer .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the suppression of key signaling pathways associated with tumor growth and survival.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. Studies have revealed that it possesses activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Case Study 1: Inhibition of Cancer Cell Lines

A recent study evaluated the efficacy of this compound on different cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The most notable effects were observed at concentrations above 10 µM, where cell viability dropped below 50% in treated groups compared to controls.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested for its ability to inhibit SGK-1 kinase activity. The results highlighted that it effectively reduced SGK-1 activity by approximately 70% at a concentration of 5 µM, showcasing its potential as a therapeutic agent targeting this kinase.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar pyrroloquinoxaline derivatives:

Compound NameAnticancer Activity (IC50)Enzyme Inhibition (SGK-1)
This compound<10 µM5 µM
N-(1-benzyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide<15 µMNot reported
N-(1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide<20 µMNot reported

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